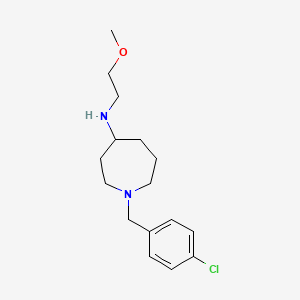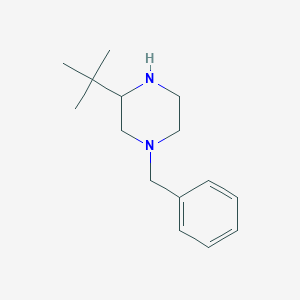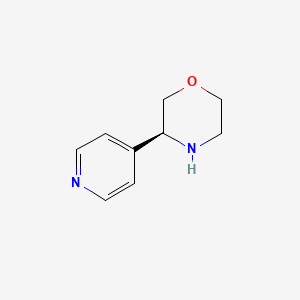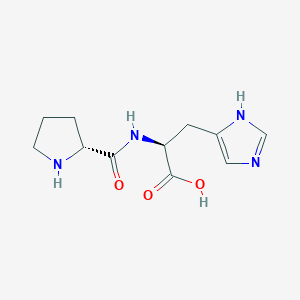
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine typically involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the azepane ring.
Attachment of the 2-methoxyethyl group: This can be done through alkylation reactions using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and azepane nitrogen positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-N-methylazepan-4-amine
- 1-(4-chlorobenzyl)-N-ethylazepan-4-amine
- 1-(4-chlorobenzyl)-N-(2-hydroxyethyl)azepan-4-amine
Uniqueness
1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H25ClN2O |
|---|---|
Molecular Weight |
296.83 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)azepan-4-amine |
InChI |
InChI=1S/C16H25ClN2O/c1-20-12-9-18-16-3-2-10-19(11-8-16)13-14-4-6-15(17)7-5-14/h4-7,16,18H,2-3,8-13H2,1H3 |
InChI Key |
OIYBUPBURPHKFF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCCN(CC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745883.png)


![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745896.png)
![1-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11745916.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11745931.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745937.png)

![1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine](/img/structure/B11745946.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745954.png)
![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11745963.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11745965.png)
![2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)-](/img/structure/B11745969.png)
![2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11745977.png)
